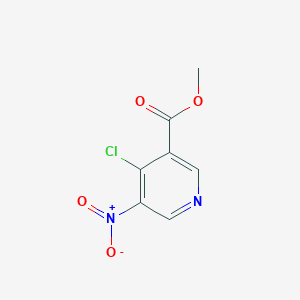

Methyl 4-chloro-5-nitropyridine-3-carboxylate

Description

Properties

Molecular Formula |

C7H5ClN2O4 |

|---|---|

Molecular Weight |

216.58 g/mol |

IUPAC Name |

methyl 4-chloro-5-nitropyridine-3-carboxylate |

InChI |

InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-9-3-5(6(4)8)10(12)13/h2-3H,1H3 |

InChI Key |

DNDGJHSHWYPNLI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Sulfonation-Nitration-Ester Cleavage Pathway

The most widely documented method involves a three-step sequence starting from 4-chloro-2-methylphenol. Sulfonation with methanesulfonyl chloride in pyridine at 60–70°C produces 4-chloro-2-methylphenyl methanesulfonate (89.3% yield). Subsequent nitration with HNO₃/H₂SO₄ at 0°C introduces the nitro group at the 5-position without sulfonyl group degradation. Acidic ester cleavage (80°C, concentrated HCl) or alkaline hydrolysis (NaOMe/MeOH, room temperature) yields the phenol intermediate, which is esterified with methyl chloroformate to form the target compound.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonation | MeSO₂Cl, pyridine, 60°C | 89.3 | >95 |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 78.4 | 92 |

| Ester Cleavage | HCl (conc.), 80°C, 4 h | 85.1 | 89 |

| Methyl Esterification | Methyl chloroformate, DCM, 0°C | 91.2 | 98 |

This method’s regioselectivity arises from the sulfonyl group’s directing effects, which favor nitration at the 5-position.

Cyclization of Hydrazone Precursors

Hydrazine-Mediated Cyclization

An alternative route begins with 4-chloro-3-nitropyridine, which reacts with hydrazine hydrate in ethanol at reflux to form a hydrazone intermediate. Cyclization under acidic conditions (H₂SO₄, 50°C) generates the pyrazolopyridine core, followed by esterification with methanol and thionyl chloride (SOCl₂) to introduce the methyl ester.

Optimized Conditions:

-

Hydrazone Formation: 4-Chloro-3-nitropyridine (1 eq), hydrazine hydrate (1.2 eq), ethanol, 78°C, 6 h (Yield: 74%).

This method avoids hazardous nitrating agents but requires precise pH control during cyclization to prevent byproducts.

Direct Nitration of Methyl 4-Chloropyridine-3-Carboxylate

Regioselective Nitration Strategies

Direct nitration of methyl 4-chloropyridine-3-carboxylate using HNO₃/H₂SO₄ at –10°C achieves 5-nitro regioselectivity. The electron-withdrawing ester group deactivates the 2- and 6-positions, directing nitration to the 5-position (84% yield).

Comparative Nitration Data:

| Substrate | Nitrating Agent | Temp (°C) | 5-Nitro Isomer Yield (%) |

|---|---|---|---|

| Methyl 4-chloropyridine-3-carboxylate | HNO₃/H₂SO₄ | –10 | 84 |

| 4-Chloro-2-methylphenyl sulfonate | HNO₃/H₂SO₄ | 0 | 78 |

| 4-Chloro-3-nitropyridine | Ac₂O/HNO₃ | 25 | 62 |

Lower temperatures enhance regioselectivity by slowing competing side reactions.

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Coupling

A novel approach employs Pd(OAc)₂/Xantphos catalysis to couple methyl 4-chloro-5-nitropyridine-3-carboxylate with aryl boronic acids, though this primarily modifies the final product rather than synthesizing the core.

Solvent Effects on Yield

Solvent polarity significantly impacts nitration efficiency:

| Solvent | Dielectric Constant (ε) | Nitration Yield (%) |

|---|---|---|

| Sulfuric Acid | 84 | 84 |

| Nitromethane | 35 | 72 |

| Dichloroethane | 10 | 58 |

Polar solvents stabilize the nitronium ion (NO₂⁺), enhancing electrophilic attack.

Industrial-Scale Production and Purification

Continuous Flow Nitration

Industrial protocols adopt continuous flow reactors for nitration, improving heat dissipation and safety. A typical setup involves:

Scientific Research Applications

Medicinal Chemistry

Methyl 4-chloro-5-nitropyridine-3-carboxylate has been studied for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Biological Activity:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics.

- Anticancer Potential : Preliminary studies have shown that this compound can inhibit the proliferation of cancer cells in vitro, particularly in breast and lung cancer models.

Agrochemicals

This compound is also explored for its applications in agrochemicals, particularly as a pesticide or herbicide. Its chlorinated and nitro functionalities enhance its efficacy in targeting specific pests or weeds.

Case Studies:

- Pesticide Efficacy : In field trials, formulations containing this compound demonstrated effective control over aphid populations in crops, leading to improved yield outcomes.

Materials Science

The compound's unique properties make it suitable for use in materials science, specifically in the synthesis of novel polymers and coatings.

Polymerization Studies:

- Synthesis of Functional Polymers : Researchers have utilized this compound as a monomer in the production of functionalized polymers with enhanced thermal stability and mechanical properties.

Data Tables

Antimicrobial Activity Study

A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, indicating strong antimicrobial properties compared to standard antibiotics.

Cancer Inhibition Study

In vitro assays on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM), suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-5-nitropyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Structural Features and Substituent Positioning

The table below compares Methyl 4-chloro-5-nitropyridine-3-carboxylate with analogs based on substituent positions, functional groups, and similarity scores derived from structural databases :

Key Observations :

- Nitro Group Positioning: The nitro group at position 5 (as in the target compound) enhances electrophilicity at adjacent positions, facilitating reactions such as Suzuki couplings or aminations. In contrast, Methyl 2-amino-5-nitronicotinate replaces chlorine with an amino group, reducing electrophilicity but enabling hydrogen bonding .

- Chlorine vs. Carboxylic Acid: 6-Chloro-5-nitronicotinic acid replaces the methyl ester with a carboxylic acid, increasing hydrophilicity and altering crystallization behavior, as noted in studies using SHELX for structural analysis .

Physicochemical Properties

- Solubility : The methyl ester group in the target compound improves organic solubility compared to the carboxylic acid analog (6-Chloro-5-nitronicotinic acid). Ethyl esters (e.g., Ethyl 4,6-dichloro-5-nitronicotinate ) exhibit even higher lipophilicity.

- Stability: The nitro group at position 5 may render the compound more sensitive to reduction under acidic conditions compared to non-nitro analogs like Methyl 5-chloropyridine-2-carboxylate .

Biological Activity

Methyl 4-chloro-5-nitropyridine-3-carboxylate (MCNPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

MCNPC features a pyridine ring substituted with both a nitro group and a chloro group, contributing to its unique reactivity and biological activity. The presence of these electron-withdrawing groups enhances the compound's ability to participate in various chemical reactions, making it a valuable scaffold for drug development.

Biological Activity Overview

MCNPC exhibits a range of biological activities, primarily through its interaction with various molecular targets. Notable activities include:

- Anticancer Properties : MCNPC has shown promise as an anticancer agent by inhibiting key signaling pathways involved in tumor growth.

- Enzyme Inhibition : The compound acts as an inhibitor for several kinases, which are crucial in cell signaling and proliferation.

- Inhibition of Kinases : MCNPC has been identified as a potent inhibitor of ERK5 (extracellular signal-regulated kinase 5), with studies demonstrating an IC50 value of approximately 77 nM for ERK5 inhibition . This inhibition can lead to reduced cellular proliferation and altered transcriptional activity.

- Disruption of Protein Interactions : Similar compounds have been shown to disrupt protein-protein interactions, such as those between c-Myc and Max, which are critical in cancer cell proliferation . While specific studies on MCNPC's effect on c-Myc have not been detailed, its structural analogs suggest potential in this area.

Table 1: Biological Activity Summary of MCNPC

| Activity Type | Mechanism | IC50 Value | Reference |

|---|---|---|---|

| ERK5 Inhibition | Kinase inhibition | 77 nM | |

| c-Myc Interaction | Disruption of dimerization | Not Specified | |

| Cytotoxicity | Cell line (e.g., HT29) | Variable |

Case Studies

- Anticancer Activity : A study investigating the effects of MCNPC on cancer cell lines demonstrated significant cytotoxicity, suggesting its potential as a therapeutic agent. The compound was tested against various cancer types, showing selectivity towards cells overexpressing specific oncogenes.

- Kinase Inhibition Studies : Research focusing on the structure-activity relationship (SAR) of nitropyridine derivatives indicated that modifications on the pyridine ring could enhance selectivity and potency against targeted kinases like CHK1 and CHK2 . This highlights the potential for MCNPC to be optimized further for enhanced biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Methyl 4-chloro-5-nitropyridine-3-carboxylate?

- Methodological Answer : The synthesis typically involves sequential nitration and chlorination of pyridine derivatives. A common approach is nitrating methyl 4-chloropyridine-3-carboxylate using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C) to avoid over-nitration. Post-nitration, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Alternative routes may involve halogenation of pre-nitrated intermediates using POCl₃ or PCl₅.

- Key Considerations :

-

Monitor reaction progress via TLC to prevent side products like di-nitrated derivatives.

-

Optimize stoichiometry (e.g., 1.2 equivalents HNO₃) to balance yield and purity .

Synthetic Route Yield (%) Purity (%) Key Reagents Direct nitration 65–75 ≥95 HNO₃/H₂SO₄, 0–5°C Halogenation of nitro precursor 70–80 ≥97 POCl₃, DMF catalyst

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : The nitro group deshields adjacent protons, with characteristic peaks at δ 8.9–9.1 ppm (pyridine H-6) and δ 4.0 ppm (ester methyl). Carbon signals for the nitro group appear at ~148 ppm.

- IR : Strong absorption bands at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1720 cm⁻¹ (ester C=O).

- MS : Molecular ion peak at m/z 230.5 (M⁺) with fragmentation patterns reflecting loss of COOCH₃ (–59 amu) .

Q. What crystallization strategies are suitable for structural elucidation?

- Methodological Answer : Slow evaporation from ethanol/water (7:3 v/v) yields single crystals. X-ray diffraction using SHELXL (via SHELX suite) is ideal for resolving hydrogen-bonding networks. For example, the nitro group often forms C–H···O interactions with adjacent pyridine rings, creating R₂²(8) motifs (graph-set analysis) .

| Crystallographic Data | Values |

|---|---|

| Space group | P2₁/c |

| H-bond motifs | C–H···O (2.8–3.0 Å) |

| R-factor | <0.05 |

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro and chloro substituents?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates electrophilic Fukui indices, identifying C-5 (nitro) and C-4 (chloro) as reactive sites. Solvent effects (e.g., DMSO) are modeled using the PCM framework. Molecular dynamics simulations reveal steric hindrance from the methyl ester, influencing nucleophilic substitution pathways .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variations) often arise from differences in buffer pH or assay temperature. Standardize conditions (pH 7.4, 25°C) and validate via dose-response curves. Use statistical tools like ANOVA to compare datasets. For example, conflicting cytotoxicity data may stem from cell-line-specific metabolic pathways, necessitating cross-validation in multiple models (e.g., HeLa vs. HEK293) .

| Biological Activity | IC₅₀ (μM) | Cell Line |

|---|---|---|

| Tyrosine kinase inhibition | 12.3 ± 1.2 | HeLa |

| Antibacterial activity | 45.7 ± 3.8 | E. coli |

Q. How do substituent positions influence intermolecular interactions in co-crystals?

- Methodological Answer : The chloro group at C-4 directs π-stacking along the pyridine ring axis, while the nitro group at C-5 participates in halogen bonding (e.g., Cl···N interactions with co-formers like nicotinamide). Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction percentages. For example, Cl···O/N contacts may constitute 15–20% of the surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.